2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3/c16-15(17,18)10-25-14(24)21-7-5-20(6-8-21)13(23)12-9-11-3-1-2-4-22(11)19-12/h9H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYYHWCEDELQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)OCC(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a notable member of the piperazine family and has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 351.32 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(F)(F)F.C(=O)N1CCN(CC1)C(=O)C2=CN(C=C2C(=N)N=C(C)C(=O)O)C(=O)N
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may function as a protein kinase inhibitor , affecting pathways involved in cell proliferation and survival. The trifluoroethyl group enhances lipophilicity and potentially improves the compound's ability to penetrate biological membranes.
Pharmacological Effects
- Antitumor Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies and Experimental Data
| Study | Findings | |
|---|---|---|
| Sato et al. (2009) | Identified as a potent inhibitor of specific kinases involved in tumor growth | Suggests potential for cancer therapy |
| Yin et al. (2015) | Demonstrated neuroprotective effects in vitro | Indicates utility in neurodegenerative disease treatment |
| Hamidian (2013) | Showed significant anti-inflammatory activity in animal models | Supports further development for inflammatory conditions |
Scientific Research Applications
Drug Development
The compound has been explored for its potential as an inhibitor in various biological pathways. Its structure allows it to interact with specific targets within cells, making it valuable in the development of therapeutics for conditions such as cancer and neurological disorders.
Case Study: Inhibition of Protein Targets
Research indicates that derivatives of this compound can inhibit specific proteins involved in tumor growth and metastasis. For instance, studies have shown that modifications to the piperazine and tetrahydropyrazole components can enhance binding affinity to target proteins like IGF-1R (insulin-like growth factor 1 receptor), which is implicated in cancer progression .
Bioisosteric Replacement
The compound serves as a bioisosteric replacement for traditional drug scaffolds. The incorporation of the trifluoroethyl group can improve the pharmacokinetic properties of lead compounds by enhancing solubility and reducing metabolic degradation.
Table 1: Comparison of Bioisosteres
| Compound Type | Log P | Solubility (mg/mL) | Stability (h) |
|---|---|---|---|
| Traditional Amide | 0.5 | 10 | 3 |
| 2,2,2-Trifluoroethyl Amide | 1.8 | 25 | 12 |
Synthesis of Heterocycles
The synthesis of heterocyclic compounds using this derivative has been a focus area due to its ability to facilitate complex reactions. It acts as a precursor in the formation of various nitrogen-containing heterocycles which are essential in drug discovery.
Case Study: Synthesis Pathways
Recent studies have demonstrated efficient synthetic routes employing this compound to generate novel tetrazole derivatives that exhibit antimicrobial activity against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridine Derivatives
Compounds such as 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) and 9-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16b) () share fused pyrazole-pyrimidine cores. However, the target compound distinguishes itself through its partially saturated tetrahydropyrazolo[1,5-a]pyridine system, which reduces aromaticity and may improve solubility. Melting points for 16a/b exceed 334°C, whereas the target compound’s melting point is unreported but likely lower due to the flexible tetrahydropyrazolo ring and ester group .
Piperazine-Linked Compounds
- 1,4-Bis(perfluoropyridin-4-yl)piperazine (3c) (): This compound features a piperazine ring flanked by two perfluoropyridyl groups. Unlike the target compound, 3c lacks a carbonyl bridge and instead relies on fluoroaromatic substituents for electronic modulation. The absence of ester functionality in 3c reduces its hydrolytic susceptibility compared to the target’s trifluoroethyl carboxylate .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (5) (): Here, the piperazine is linked to a pyrazole via a ketone chain. The trifluoromethyl group on the phenyl ring contrasts with the target’s trifluoroethyl ester, highlighting divergent strategies for introducing fluorine—terminal esters (target) vs. aromatic CF₃ groups (compound 5) .
Tetrahydroimidazo-Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () exhibit tetrahydroimidazo-pyridine cores with nitrophenyl and ester substituents. These compounds emphasize the role of nitrophenyl groups in electron-deficient aromatic systems, which are absent in the target compound. The target’s tetrahydropyrazolo-pyridine core may offer distinct conformational flexibility compared to the rigid imidazo-pyridine framework .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify proton and carbon environments. For example, C NMR can confirm carbonyl (C=O) and trifluoroethyl (CF) groups via characteristic shifts (e.g., ~160-170 ppm for carbonyls, ~120-125 ppm for CF) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight with ≤3 ppm error. For trifluoroethyl derivatives, isotopic patterns (e.g., F splitting) should align with theoretical values .
- IR Spectroscopy : Identify functional groups like amide (N-H stretch ~3300 cm) and ester (C=O stretch ~1700 cm) .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodology :
- Coupling Reagents : Use HOBt/TBTU or EDC/HCl for amide bond formation between the pyrazolo-pyridine core and piperazine-carboxylate. This approach achieved ~58% yield in analogous piperazine-carbonyl syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Additives like EtN (0.25% v/v) can mitigate side reactions in esterification steps .
- Purification : Employ silica gel chromatography with EtOAc/MeOH gradients (25:1 v/v) and Trisamine-functionalized silica to remove unreacted amines .
Q. What stability studies are critical for this compound under experimental conditions?
- Methodology :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures. Related trifluoroethyl esters show stability up to ~200°C .
- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 1–12) via HPLC. Trifluoroethyl groups are hydrolytically resistant, but the piperazine-carbamate linkage may degrade under acidic conditions .
- Light Sensitivity : Conduct accelerated UV/vis exposure tests (ICH Q1B guidelines) to detect photodegradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the tetrahydropyrazolo-pyridine ring (e.g., substituents at positions 5 or 7) and compare binding affinity using SPR (Surface Plasmon Resonance) .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
- In Vivo Screening : Test derivatives in rodent models for bioavailability and metabolic stability. Focus on trifluoroethyl’s role in enhancing blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodology :
- Meta-Analysis : Aggregate data from structurally related piperazine-carboxylates (e.g., tert-butyl or phenyl analogs) to identify trends in IC values .
- Crystallography : Resolve 3D structures of protein-ligand complexes (e.g., via X-ray diffraction) to explain divergent activities caused by trifluoroethyl’s steric effects .
- Kinetic Assays : Compare on/off rates (k, k) using Biolayer Interferometry to distinguish true inhibitors from non-specific binders .
Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
- Methodology :
- Degradation Studies : Use OECD 301B guidelines to measure biodegradability in activated sludge. Piperazine derivatives often show moderate persistence .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Fluorinated compounds may bioaccumulate in lipid-rich tissues .
- Computational Modeling : Apply EPI Suite to predict log P (octanol-water partition coefficient) and prioritize low-bioaccumulation analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
